molecular formula C5H13ClN2O2S B13529263 N,N-Dimethylazetidine-3-sulfonamide HCl

N,N-Dimethylazetidine-3-sulfonamide HCl

Cat. No.: B13529263
M. Wt: 200.69 g/mol
InChI Key: TYWCWSJNYABTEQ-UHFFFAOYSA-N
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Description

N,N-Dimethylazetidine-3-sulfonamide hydrochloride: This compound is characterized by its molecular formula C5H13ClN2O2S and a molecular weight of 200.7 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N,N-Dimethylazetidine-3-sulfonamide hydrochloride typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic routes and reducing waste generation . The reaction conditions often involve the use of oxidizing agents and specific solvents to facilitate the formation of the sulfonamide bond .

Industrial Production Methods: : In industrial settings, the production of N,N-Dimethylazetidine-3-sulfonamide hydrochloride may involve large-scale oxidative coupling processes. These processes are designed to be efficient and environmentally friendly, utilizing readily available low-cost commodity chemicals .

Chemical Reactions Analysis

Types of Reactions: : N,N-Dimethylazetidine-3-sulfonamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfonamide functional group, which is reactive under specific conditions .

Common Reagents and Conditions: : Common reagents used in the reactions of N,N-Dimethylazetidine-3-sulfonamide hydrochloride include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed: : The major products formed from the reactions of N,N-Dimethylazetidine-3-sulfonamide hydrochloride depend on the type of reaction. For example, oxidation reactions may yield sulfonic acids, while substitution reactions may produce various substituted sulfonamides .

Scientific Research Applications

N,N-Dimethylazetidine-3-sulfonamide hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, it is used in the development of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of N,N-Dimethylazetidine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonamide functional group is known to interact with enzymes and proteins, potentially inhibiting their activity . This interaction can lead to various biological effects, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • Sulfenamides
  • Sulfinamides
  • Sulfonamides

Comparison: : N,N-Dimethylazetidine-3-sulfonamide hydrochloride is unique due to its specific structural features, such as the presence of the azetidine ring and the dimethyl substitution on the nitrogen atom . This distinguishes it from other sulfonamide compounds, which may have different substituents or ring structures .

Properties

Molecular Formula

C5H13ClN2O2S

Molecular Weight

200.69 g/mol

IUPAC Name

N,N-dimethylazetidine-3-sulfonamide;hydrochloride

InChI

InChI=1S/C5H12N2O2S.ClH/c1-7(2)10(8,9)5-3-6-4-5;/h5-6H,3-4H2,1-2H3;1H

InChI Key

TYWCWSJNYABTEQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1CNC1.Cl

Origin of Product

United States

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